molecular formula C8H5ClN2 B019308 1-Chlorophthalazine CAS No. 5784-45-2

1-Chlorophthalazine

Cat. No. B019308
Key on ui cas rn: 5784-45-2
M. Wt: 164.59 g/mol
InChI Key: UCOVESIAFFGEOR-UHFFFAOYSA-N
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Patent
US07531653B2

Procedure details

Again according to the disclosure in the '397 application, to a 2-L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser were charged 700 mL of ethanol and 7.6 mole equivalents (630 mL) of hydrazine hydrate, and the solution was cooled to 5° C. (the '397 application discloses a temperature <10° C.). One (1) mole equivalent (280 g) of 1-chlorophthalazine (solid) was added in portions at a rate to maintain the solution temperature at <20° C. The solution was stirred and heated to 60-70° C. After one hour at that elevated temperature, the hot solution was filtered to remove any insoluble by-products (insoluble matter recovered was 12 g), and the filtrate was cooled to 0 to 5° C. A light yellow solid formed in the cold solution, which was isolated by filtration, washed with cold ethanol, and then dried to constant mass and characterized. The yield was 80% (the yield reported in the '397 application was 77-80%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[N:7][N:6]=1>C(O)C>[CH:11]1[CH:12]=[CH:13][C:14]2[C:9](=[CH:8][N:7]=[N:6][C:5]=2[NH:2][NH2:3])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
280 g
Type
reactant
Smiles
ClC1=NN=CC2=CC=CC=C12
Step Three
Name
Quantity
630 mL
Type
reactant
Smiles
O.NN
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the solution temperature at <20° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60-70° C
FILTRATION
Type
FILTRATION
Details
the hot solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
any insoluble by-products (insoluble matter recovered was 12 g)
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled to 0 to 5° C
CUSTOM
Type
CUSTOM
Details
A light yellow solid formed in the cold solution
CUSTOM
Type
CUSTOM
Details
which was isolated by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried to constant mass

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C=1C=CC=2C(C1)=CN=NC2NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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